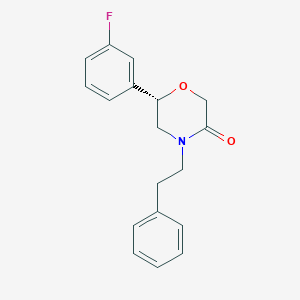![molecular formula C17H24O3 B12626634 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one CAS No. 918139-06-7](/img/structure/B12626634.png)
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a non-enone structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one typically involves multi-step organic reactions. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce the acetone group . This intermediate product is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Finally, the tosylate ester undergoes a ketone formation reaction with ethylene glycol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-methyl-1-phenyl-5-piperidin-1-ylpent-1-en-3-one
- 4-Hydroxy-4-methylpent-1-en-3-one
- 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
Uniqueness
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
918139-06-7 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[hydroxy-(4-methoxyphenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C17H24O3/c1-4-6-7-8-15(16(18)5-2)17(19)13-9-11-14(20-3)12-10-13/h8-12,17,19H,4-7H2,1-3H3 |
InChI-Schlüssel |
UISMJTLHVJRCOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C(C1=CC=C(C=C1)OC)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


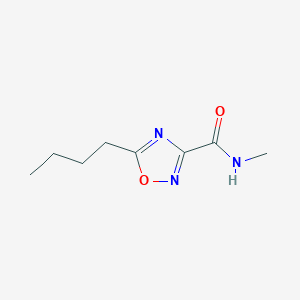
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
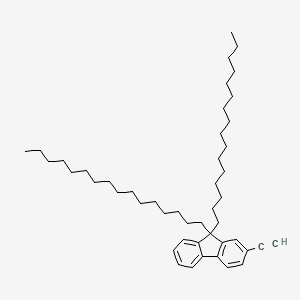
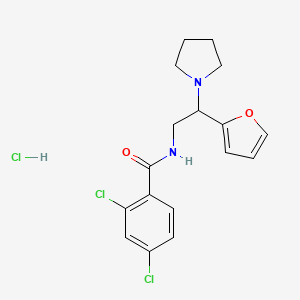
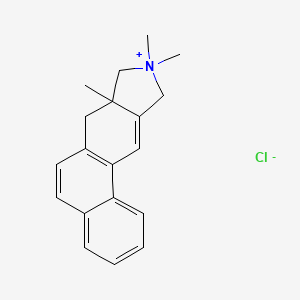
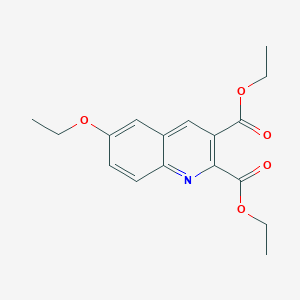
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)

![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
